2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline

Monoamine Oxidase Neuroprotection Enzyme Inhibition

Sourcing a heterocyclic building block with proven biological bias is a common bottleneck in CNS drug discovery. This compound directly addresses that need as a pre-optimized intermediate. - Preferential MAO-B inhibition with a quantifiable selectivity window: IC50 17,000 nM for MAO-B vs. >100,000 nM for MAO-A. - Dual chloride reactivity (aryl and alkyl) and a high LogP of 4.47 enable rapid, sequential derivatization for CNS-focused library synthesis. - Reliable supply chain ensures consistent access to this non-fungible substitution pattern for lead optimization campaigns.

Molecular Formula C14H15Cl2NO
Molecular Weight 284.2 g/mol
CAS No. 948294-63-1
Cat. No. B12640352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline
CAS948294-63-1
Molecular FormulaC14H15Cl2NO
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESCCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl
InChIInChI=1S/C14H15Cl2NO/c1-2-18-12-5-6-13-11(9-12)8-10(4-3-7-15)14(16)17-13/h5-6,8-9H,2-4,7H2,1H3
InChIKeyHPJPNDYPWRSFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline: Specialized Quinoline Intermediate


2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline (CAS 948294-63-1) is a heterocyclic building block within the quinoline family [1]. Its core structure is defined by a quinoline ring substituted at the 2-position with a chlorine atom, at the 3-position with a 3-chloropropyl chain, and at the 6-position with an ethoxy group . It is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis for the construction of more complex molecules .

A
Workflow Synthetic intermediate for derivatized quinoline libraries
B
Selection Logic Preferred when both aryl and alkyl halide reactivity is required
C
Use Context Reported MAO-B enzyme inhibition assay context; pathway-study fit

Irreplaceability of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline


The unique pattern of substituents on the quinoline core of 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline dictates its specific reactivity and the properties of its downstream products, making it non-fungible with other quinoline analogs. The precise combination of a 2-chloro, 3-(3-chloropropyl), and 6-ethoxy substitution pattern is not shared by other commercially available or commonly synthesized compounds . This distinct architecture translates directly into a quantifiable, and therapeutically relevant, differentiation in selectivity, as detailed in the following quantitative evidence. The specific substitution pattern influences its interaction with biological targets, such as Monoamine Oxidase B (MAO-B), in ways that closely related analogs do not [1].

!

Simpler quinoline analogs lack dual reactivity

Analogs without the 3-(3-chloropropyl) chain offer only one primary reactive handle, limiting sequential derivatization strategies.

!

Substitution pattern may shift MAO isoform selectivity

Closely related analogs with different substituents may exhibit distinct MAO-A/MAO-B inhibition profiles; selectivity context may not transfer.

!

Lipophilicity profile differs from polar 3-position analogs

Replacement with 3-carboxaldehyde or 3-carbonitrile analogs reduces LogP, potentially altering CNS penetration model outcomes.

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline: Differentiation vs. Analogs


MAO-B Selectivity Over MAO-A

In a comparative enzymatic assay, 2-chloro-3-(3-chloropropyl)-6-ethoxyquinoline demonstrates a clear, quantifiable preference for inhibiting Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A). This selectivity is a key differentiator for potential CNS applications. [1]

MAO-B Selectivity
Head-to-head
5.9x lower IC50 for MAO-B vs MAO-A
IC50 MAO-B: 17,000 nM; MAO-A: >100,000 nM
Supports MAO-B pathway selectivity review; reported enzyme assay context.
Human membrane-bound MAO isoforms; kynuramine conversion assay. Endpoint context requires validation.
Monoamine Oxidase Neuroprotection Enzyme Inhibition

Dual Reactive Handles for Derivatization

This compound offers two distinct reactive sites for orthogonal functionalization: the aryl chloride at the 2-position and the alkyl chloride on the 3-propyl chain. This contrasts with simpler analogs like 2-chloro-6-ethoxyquinoline, which lack the 3-(3-chloropropyl) group and thus provide only one major reactive handle for further derivatization.

Dual Reactive Handles
Class-level inference
Aryl chloride + alkyl chloride vs single handle on 2-chloro-6-ethoxyquinoline
Enables sequential derivatization workflows; data to verify based on structural analysis.
Reactivity inferred from functional group class behavior; no direct experimental comparator data provided.
Medicinal Chemistry Chemical Synthesis Building Block

Lipophilicity Profile vs. More Polar Analogs

The calculated octanol-water partition coefficient (LogP) of 4.47 positions this compound in a more lipophilic space compared to more polar analogs, such as 2-chloro-6-ethoxyquinoline-3-carboxaldehyde (which has a less lipophilic aldehyde group) or 2-chloro-6-ethoxyquinoline-3-carbonitrile (with a more polar nitrile group).

Lipophilicity
Data to verify
LogP 4.47
Higher than 3-carboxaldehyde or 3-carbonitrile analogs
Reported lipophilicity context; may support CNS penetration model screening.
Calculated LogP; cross-study comparison. Source-specific review recommended.
Drug-likeness Lipophilicity Medicinal Chemistry

2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline: Key Research Applications


MAO-B Inhibitor Development for CNS Disorders

Leverage the documented MAO-B selectivity (IC50 17,000 nM vs. >100,000 nM for MAO-A) [1] to initiate a medicinal chemistry campaign targeting neurodegenerative diseases like Parkinson's. This compound provides a starting point with an inherent bias toward MAO-B, which is desirable for avoiding the hypertensive crises associated with non-selective or MAO-A inhibitors. The 5.9-fold selectivity is a quantifiable advantage for lead optimization.

Synthesis of Diverse Lipophilic Quinoline Libraries

Employ this compound as a strategic intermediate for generating diverse chemical libraries. Its high LogP of 4.47 makes it ideal for CNS and other targets requiring lipophilic molecules. The presence of both an aryl and an alkyl chloride enables the exploration of diverse chemical space through sequential nucleophilic substitutions, allowing for the rapid construction of novel derivatives with varying physicochemical and biological properties.

Preparation of Extended-Chain Quinoline Derivatives

Utilize the 3-(3-chloropropyl) substituent as a functionalizable linker. The alkyl chloride moiety can be readily substituted with a wide range of nucleophiles, including amines, thiols, or alkoxides, to introduce additional functionality or attach the quinoline core to larger molecular architectures. This is a key application not feasible with simpler analogs like 2-chloro-6-ethoxyquinoline, which lack this flexible linker arm .

Application
Selection Property
Validation Focus
MAO-B pathway inhibition studies
Isoform-selectivity assay context
MAO-B vs MAO-A selectivity endpoint review
Diverse lipophilic quinoline library synthesis
Orthogonal dihalide reactivity platform
Sequential nucleophilic substitution efficiency
Extended-chain quinoline derivatization
3-(3-chloropropyl) linker arm availability
Linker functionalization and conjugation scope
Quote Request

Request a Quote for 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.